(2-Hydroxyethyl)ammonium dihydrogen orthoborate (2-Hydroxyethyl)ammonium dihydrogen orthoborate
Brand Name: Vulcanchem
CAS No.: 26038-87-9
VCID: VC16504241
InChI: InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
SMILES:
Molecular Formula: C2H7NO.BH3O3
C2H10BNO4
Molecular Weight: 122.92 g/mol

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

CAS No.: 26038-87-9

Cat. No.: VC16504241

Molecular Formula: C2H7NO.BH3O3
C2H10BNO4

Molecular Weight: 122.92 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxyethyl)ammonium dihydrogen orthoborate - 26038-87-9

Specification

CAS No. 26038-87-9
Molecular Formula C2H7NO.BH3O3
C2H10BNO4
Molecular Weight 122.92 g/mol
IUPAC Name 2-aminoethanol;boric acid
Standard InChI InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
Standard InChI Key QIDCRGDFWRMBJC-UHFFFAOYSA-N
Canonical SMILES B(O)(O)O.C(CO)N

Introduction

Chemical Identity and Structural Features

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is systematically named as a 1:1 adduct of boric acid (H₃BO₃) and 2-aminoethanol (monoethanolamine). Its molecular formula is C₂H₁₀BNO₄, with a molecular weight of 122.92 g/mol . The compound comprises a 2-hydroxyethylammonium cation and a dihydrogen orthoborate anion, as reflected in its SMILES notation: B(O)(O)[O-].C(CO)[NH3+] .

The InChIKey POLFHDUMDVYTAR-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration. Structural analyses reveal that the boron atom in the orthoborate anion adopts a tetrahedral geometry, coordinating with three hydroxyl groups and one oxygen atom from the ethanolamine moiety . This arrangement facilitates hydrogen bonding, enhancing the compound’s solubility in polar solvents like water.

Synthesis and Manufacturing

The synthesis of (2-hydroxyethyl)ammonium dihydrogen orthoborate typically involves a neutralization reaction between boric acid and monoethanolamine in a 1:1 molar ratio . The process proceeds under mild conditions (ambient temperature, atmospheric pressure) and is characterized by the following reaction:

H₃BO₃ + HOCH₂CH₂NH₂ → [HOCH₂CH₂NH₃]⁺[H₂BO₃]⁻\text{H₃BO₃ + HOCH₂CH₂NH₂ → [HOCH₂CH₂NH₃]⁺[H₂BO₃]⁻}

Key steps include:

  • Dissolving boric acid in water to form a weakly acidic solution.

  • Gradual addition of monoethanolamine, which acts as a base, neutralizing the acid and forming the ionic compound.

  • Crystallization or solvent evaporation to isolate the product.

Industrial-scale production often employs continuous reactors to optimize yield and purity, with typical purities exceeding 95% .

Physicochemical Properties

Solubility and Reactivity

The compound is highly soluble in water due to its ionic nature, with solubility estimates exceeding 50 g/100 mL at 25°C. It is sparingly soluble in nonpolar solvents like hexane. Reactivity studies indicate that the orthoborate anion can undergo hydrolysis under strongly acidic or alkaline conditions, regenerating boric acid and ethanolamine .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3200–3500 cm⁻¹ (O–H and N–H stretches) and 1400–1450 cm⁻¹ (B–O symmetric stretching) .

  • NMR: ¹¹B NMR signals near 10–15 ppm (tetrahedral boron), and ¹H NMR resonances for ethanolamine protons at 3.4–3.7 ppm .

Recent Research and Future Directions

Advanced Materials

Preliminary investigations highlight its potential in solid-state electrolytes for lithium-ion batteries, where boron enhances ionic conductivity.

Biomedical Engineering

Studies are exploring its use in wound dressings due to boron’s antiseptic properties and ethanolamine’s role in tissue regeneration .

Knowledge Gaps

Critical data gaps include:

  • Thermodynamic properties (e.g., enthalpy of formation).

  • Long-term toxicity profiles in mammalian models.

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